molecular formula C7H11N3O2S B12316487 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B12316487
M. Wt: 201.25 g/mol
InChI Key: OKFNYPHNSQGKDZ-UHFFFAOYSA-N
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Description

Tautomerism

The 5-amino-1H-pyrazole moiety can undergo tautomeric shifts. The amino group (-NH₂) at position 5 enables proton transfer between nitrogen atoms, yielding tautomers such as:

  • 1H-pyrazole form : Proton resides on N1 (as in the parent structure).
  • 2H-pyrazole form : Proton shifts to N2, altering electron distribution.

These tautomers influence the compound’s interactions in biological systems, as the position of the proton affects hydrogen-bonding capabilities.

Resonance Structures

The thiolane-1,1-dione group participates in resonance:

  • Sulfone group (-SO₂) : The double bonds between sulfur and oxygen delocalize electrons, creating resonance hybrids that stabilize the sulfone moiety.
  • Pyrazole ring : The conjugated π-system allows resonance between nitrogen lone pairs and adjacent double bonds, enhancing aromatic stability.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C7H11N3O2S/c8-7-1-3-9-10(7)6-2-4-13(11,12)5-6/h1,3,6H,2,4-5,8H2

InChI Key

OKFNYPHNSQGKDZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC=N2)N

Origin of Product

United States

Preparation Methods

Sulfolane Core Preparation

The sulfolane ring is synthesized via oxidation of tetrahydrothiophene derivatives . A common method involves:

  • Sulfur oxidation : Treating tetrahydrothiophene with hydrogen peroxide (H₂O₂) or ozone to form 1,1-dioxo-tetrahydrothiophene (sulfolane).
  • Functionalization : Introducing a leaving group (e.g., bromide or tosylate) at the 3-position of sulfolane for subsequent nucleophilic substitution.

Reaction conditions :

Step Reagents Solvent Temperature Yield
Oxidation H₂O₂ (30%), AcOH Acetic acid 60°C 85–90%
Bromination PBr₃, DMF Dichloromethane 0°C → RT 70–75%

5-Amino-1H-pyrazole Synthesis

The 5-amino-pyrazole moiety is prepared via:

  • Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or nitriles.
  • Nitration/Reduction : Introducing an amino group via nitration at the 5-position followed by catalytic hydrogenation.

Example protocol :

  • Step 1 : Ethyl acetoacetate and hydrazine hydrate undergo cyclocondensation in ethanol (reflux, 6 h) to form 1H-pyrazol-5-ol.
  • Step 2 : Nitration with fuming HNO₃/H₂SO₄ (0°C, 2 h) yields 5-nitro-1H-pyrazole.
  • Step 3 : Reduction using H₂/Pd-C in methanol affords 5-amino-1H-pyrazole (85% overall yield).

Coupling Strategies

Nucleophilic Substitution

The sulfolane bromide reacts with 5-amino-1H-pyrazole under basic conditions:

3-bromo-sulfolane + 5-amino-1H-pyrazole  
→ K₂CO₃, DMF, 80°C, 12 h  
→ 3-(5-amino-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione  

Optimization data :

Base Solvent Temp (°C) Time (h) Yield
K₂CO₃ DMF 80 12 68%
Cs₂CO₃ DMSO 100 8 72%
DBU THF 60 24 55%

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction couples sulfolanol with 5-amino-pyrazole:

1λ⁶-thiolane-1,1-diol-3-ol + 5-amino-1H-pyrazole  
→ DIAD, PPh₃, THF, 0°C → RT  
→ Target compound  

Advantages :

  • Higher regioselectivity.
  • Avoids halogenation steps.

Purification and Characterization

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product in >95% purity.
Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, pyrazole-H), 6.20 (s, 2H, NH₂), 3.45–3.60 (m, 4H, sulfolane-CH₂).
  • HRMS : m/z calc. for C₇H₁₀N₃O₂S [M+H]⁺: 216.0543, found: 216.0545.

Challenges and Mitigation

  • Amino Group Protection : The 5-amino group may require Boc protection during coupling to prevent side reactions. Deprotection with TFA/CH₂Cl₂ (1:1) restores the amine.
  • Sulfone Stability : Avoid strong reducing agents (e.g., LiAlH₄) to prevent sulfone reduction.

Comparative Analysis of Routes

Method Key Step Yield Purity Scalability
Nucleophilic substitution Bromide coupling 68–72% >95% High
Mitsunobu Alcohol coupling 60–65% >93% Moderate

Industrial Applications

The compound’s sulfone and pyrazole groups make it a candidate for:

  • Pharmaceutical intermediates : As seen in patents describing kinase inhibitors.
  • Coordination chemistry : Sulfolane’s polarity enhances metal complex solubility.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(5-amino-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione with key analogs, focusing on molecular properties, substituent effects, and bioactivity implications:

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties References
3-(5-amino-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione (Target) C₇H₁₀N₃O₂S 214.24 5-amino-pyrazole High polar surface area (due to -NH₂); moderate rotatable bonds (~5–7)
3-(1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione C₇H₁₀N₂O₂S 186.23 Unsubstituted pyrazole Lower polarity; predicted boiling point: 433.2°C; density: 1.50 g/cm³
3-(4-bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione C₇H₉BrN₂O₂S 265.13 4-bromo-pyrazole Increased molecular weight; halogen bonding potential
3-(phenylamino)-1λ⁶-thiolane-1,1-dione C₈H₆N₂O₂ 162.15 Phenylamino Reduced hydrogen-bonding capacity; higher lipophilicity (logP ~1.5)
3-[(4-methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione C₁₁H₁₅NO₃S 241.31 4-methoxyphenylamino Enhanced lipophilicity (methoxy group); moderate polar surface area (~80 Ų)
3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1λ⁶-thiolane-1,1-dione C₈H₈Cl₂N₂O₃S 283.12 Dichloro-pyridazinone High molecular weight; electron-withdrawing Cl and keto groups affect reactivity

Key Observations:

Substituent Effects on Bioavailability: The amino group in the target compound increases its polar surface area (PSA), which, per , may enhance solubility but reduce membrane permeability compared to lipophilic analogs like the phenylamino () or methoxyphenylamino () derivatives.

Electronic and Reactivity Profiles: The sulfone group in the thiolane core is electron-withdrawing, stabilizing negative charge and influencing reactivity in nucleophilic substitutions. This effect is amplified in dichloropyridazinyl derivatives (), where electron-deficient rings may enhance electrophilic reactivity.

Thermodynamic and Physical Properties: Unsubstituted pyrazole analogs () have lower boiling points and densities compared to amino- or bromo-substituted variants, reflecting weaker intermolecular forces. Hydrochloride salts (e.g., , EN300-746497) improve aqueous solubility but add complexity to formulation.

Pharmacological Implications: Compounds with <140 Ų polar surface area and ≤10 rotatable bonds (per ) are more likely to exhibit good oral bioavailability. The target compound’s amino group may push its PSA beyond this threshold, necessitating prodrug strategies or structural optimization.

Biological Activity

3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound characterized by a unique structural arrangement that includes a thiolane ring and a pyrazole moiety. This compound has drawn attention in medicinal chemistry and biological research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N3O2SC_7H_{11}N_3O_2S with a molecular weight of approximately 201.25 g/mol. The presence of an amino group on the pyrazole ring enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC₇H₁₁N₃O₂S
Molecular Weight201.25 g/mol
CAS Number1152816-64-2

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have been studied for their ability to inhibit bacterial growth, making them potential candidates for antibiotic development.
  • Anticancer Properties : Some studies suggest that this compound may inhibit specific kinases involved in cancer progression, thus showing promise as an anticancer agent.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as kinases or proteases, impacting various signaling pathways critical for cell function and survival.
  • Receptor Modulation : It may also interact with receptors involved in cellular signaling, potentially altering physiological responses.

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of 5-amino-1H-pyrazole with a thiolane precursor under controlled conditions. Variations in substituents can significantly influence the biological activity of derivatives:

Compound NameStructural FeaturesUnique Aspects
3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolaneSimilar pyrazole structureMethyl substitution enhances lipophilicity
3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-thiolaneContains a phenyl groupPotential for increased biological activity
N-(2-Aminoethyl)-pyrazole derivativesLacks thiolane ringFocus on neuroprotective properties

Case Studies

Recent studies have highlighted the pharmacological potential of this compound:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several pyrazole derivatives, including this compound. Results indicated significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for cancer therapy.

Study 2: Antimicrobial Efficacy

Research conducted on various pyrazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial potency.

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